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Compound of Interest

Compound Name:
6-Bromomethyl-3-

pyridinecarboxaldehyde

Cat. No.: B13080466

Get Quote

Executive Summary
6-Bromo-3-pyridinecarboxaldehyde (CAS: 149806-06-4) serves as a "linchpin" intermediate in

medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., PI3K, mTOR,

VEGFR pathways). Its utility stems from its bifunctional electrophilicity: it possesses a

halogenated position activated for substitution and a carbonyl group primed for condensation or

reduction.[1]

This guide analyzes the orthogonal reactivity of the C6-bromo and C3-formyl groups, providing

researchers with validated protocols to manipulate these sites independently (chemoselectivity)

or sequentially.

Electronic Architecture & Mechanistic Basis
To master the reactivity of this molecule, one must understand the electronic "push-pull"

dynamics of the pyridine ring.

The Nitrogen Effect (Position 1): The pyridine nitrogen is naturally electron-withdrawing

(inductive and resonance effects), creating a dipole that renders the
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-positions (C2 and C6) electron-deficient.

The Aldehyde Effect (Position 3): The formyl group is a strong Electron Withdrawing Group

(EWG). Through resonance, it places additional positive charge density at positions C2, C4,

and C6.

The "Super-Activated" C6-Br: The C6 position benefits from a cooperative effect.[1] It is

ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

to the nitrogen and electronically conjugated to the C3-aldehyde. This makes the C6-Br bond
significantly more labile toward Nucleophilic Aromatic Substitution (

) than a standard 2-bromopyridine.

Reactivity Heatmap
Site Functional Group

Primary Reactivity
Mode

Key Insight

C6 Bromide (-Br)

ngcontent-ng-

c3932382896=""

_nghost-ng-
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inserted">

, Pd-Catalyzed

Coupling

Highly activated;

reacts with

amines/thiols without

metal catalysis.

C3 Aldehyde (-CHO)
Reductive Amination,

Wittig

Electrophilic;

susceptible to

oxidation (Cannizzaro)

under strong base.

N1 Pyridine Nitrogen
N-Oxidation,

Protonation

Can act as a Lewis

base; may poison

metal catalysts if not

hindered.[1]

Nucleophilic Aromatic Substitution ( )
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The most efficient way to functionalize C6 is via ngcontent-ng-c3932382896="" _nghost-ng-

c1874552323="" class="inline ng-star-inserted">

. Unlike unactivated aryl halides that require palladium (Buchwald-Hartwig), the 6-bromo-3-
formyl scaffold reacts with amines and thiols under thermal conditions due to the electronic
activation described above.

Mechanism
The reaction proceeds via an addition-elimination pathway.[1][2][3] The nucleophile attacks C6,

forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative

charge is delocalized onto the electronegative Nitrogen and the carbonyl oxygen, significantly

lowering the activation energy.

Protocol: C6-Amination with Morpholine
Target: Synthesis of 6-morpholinonicotinaldehyde[1]

Reagents:

Substrate: 6-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)[1]

Nucleophile: Morpholine (1.2 equiv)

Base:

(2.0 equiv) or DIPEA (1.5 equiv)

Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Workflow:

Dissolution: Dissolve 1.0 g (5.4 mmol) of 6-bromo-3-pyridinecarboxaldehyde in 10 mL of dry

MeCN.

Addition: Add powdered

(1.5 g, 10.8 mmol) followed by morpholine (0.56 mL, 6.5 mmol).
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Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or

LCMS.[1]

Note: The aldehyde spot will shift significantly in polarity upon amination.

Workup: Cool to room temperature. Filter off inorganic salts.[1] Concentrate the filtrate.

Purification: Partition between water and Ethyl Acetate (EtOAc).[1] Wash organic layer with

brine.[1] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">

. Flash chromatography is usually not required if conversion is full; recrystallization from
EtOH/Heptane is often sufficient.[1]

Critical Control Point: Avoid using primary amines if the aldehyde is unprotected, as they will

form Schiff bases (imines) concurrently. If a primary amine is required at C6, use a secondary

amine protocol or protect the aldehyde as an acetal first.

Palladium-Catalyzed Cross-Coupling (Suzuki-
Miyaura)
While ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-

inserted">

is excellent for heteroatoms, forming C-C bonds at C6 requires transition metal catalysis. The
Suzuki coupling is robust here, but base selection is critical to prevent aldehyde side reactions
(e.g., aldol condensation).

Protocol: C6-Arylation
Target: Synthesis of 6-phenylnicotinaldehyde[1]

Reagents:

Substrate: 6-Bromo-3-pyridinecarboxaldehyde (1.0 equiv)[1]

Boronic Acid: Phenylboronic acid (1.1 equiv)
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Catalyst:

(3–5 mol%)

Base:

(2.0 M aqueous solution)

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.[1]

Loading: Add substrate (1.0 equiv), phenylboronic acid (1.1 equiv), and

(0.03 equiv).

Solvent System: Add 1,4-Dioxane (concentration ~0.2 M) and

(aq) (2.0 equiv).

Cycle: Heat to 80–90°C for 2–12 hours.

Why this temp? Higher temperatures (>100°C) may degrade the aldehyde.

Workup: Dilute with EtOAc, wash with water.[1]

Scavenging: If residual Pd is an issue, treat the organic phase with a metal scavenger (e.g.,

SiliaMetS® Thiol) before concentration.

Strategic Pathway Visualization
The following diagram illustrates the decision logic for functionalizing this scaffold. It highlights

the "Orthogonality" principle: you can modify the Bromine without touching the Aldehyde, and

vice-versa, provided the correct order of operations is followed.
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(NaBH(OAc)3)
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Step 2

6-Aryl
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Selective Reduction

Click to download full resolution via product page

Caption: Divergent synthesis pathways. Path A and B utilize the C6-Br handle, while Path C

selectively targets the C3-Aldehyde. Dashed lines indicate viable sequential transformations.

Chemoselectivity & Handling Insights
The "Imine Trap"
When performing reductive amination on the aldehyde (Path C in the diagram), the presence of

the C6-Br is generally safe. However, if you intend to perform

after reductive amination, ensure the amine installed at C3 is not nucleophilic enough to
compete, or is protected.

Handling the Aldehyde
Oxidation Risk: The aldehyde slowly oxidizes to 6-bromonicotinic acid upon air exposure.[1]

Store under inert gas (Argon) at 4°C.

Protection: If harsh conditions (e.g., lithiation) are required, protect the aldehyde as a cyclic

acetal using ethylene glycol and p-TsOH. The acetal is stable to basic

and coupling conditions.

Comparison of C6 Leaving Groups
If the 6-Bromo analog yields poor results, consider the electronic trends:

6-Fluoro: Faster ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline

ng-star-inserted">
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kinetics (due to higher electronegativity stabilizing the transition state) but harder to effect
Pd-coupling.

6-Iodo: Faster Pd-coupling (weaker C-I bond) but slower ngcontent-ng-c3932382896=""

_nghost-ng-c1874552323="" class="inline ng-star-inserted">

than 6-F.

6-Bromo: The "Goldilocks" substituent—good balance for both reaction types.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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